4-Chloro-6-methoxy-2-(trifluoromethyl)quinazoline
Overview
Description
4-Chloro-6-methoxy-2-(trifluoromethyl)quinazoline is a chemical compound with the linear formula C11H7ClF3NO . It is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of 4-Chloro-6-methoxy-2-(trifluoromethyl)quinazoline can be represented by the SMILES string ClC1=CC (C (F) (F)F)=NC (C=C2)=C1C=C2OC . The InChI representation is 1S/C11H7ClF3NO/c1-17-6-2-3-9-7 (4-6)8 (12)5-10 (16-9)11 (13,14)15/h2-5H,1H3 .Scientific Research Applications
Anticancer Activity
Quinazoline derivatives, including “4-Chloro-6-methoxy-2-(trifluoromethyl)quinazoline”, have been found to have potential anticancer properties. Many quinazoline derivatives are approved for antitumor clinical use, such as erlotinib, gefitinib, afatinib, lapatinib, and vandetanib . These compounds are being investigated for their potential in bladder cancer treatment .
Antibacterial Activity
Quinazoline and quinazolinone derivatives have been found to have significant antibacterial properties . The emergence of drug-resistant bacterial strains has increased the need for the development of novel antibiotics, and quinazoline derivatives are being investigated for this purpose .
Anti-inflammatory Activity
Quinazoline derivatives have been found to have anti-inflammatory properties . These compounds could potentially be used in the treatment of conditions characterized by inflammation .
Anticonvulsant Activity
Quinazoline derivatives have also been found to have anticonvulsant properties . These compounds could potentially be used in the treatment of conditions characterized by seizures .
Antifungal Activity
Quinazoline derivatives have been found to have antifungal properties . These compounds could potentially be used in the treatment of fungal infections .
Anti-Parkinsonism Activity
Quinazoline derivatives have been found to have anti-Parkinsonism properties . These compounds could potentially be used in the treatment of Parkinson’s disease .
Safety and Hazards
The safety data sheet for a similar compound, 4-chloro-6-(trifluoromethyl)quinazoline, suggests that it may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .
Future Directions
Quinazoline derivatives have drawn immense attention due to their significant biological activities . They show a broad range of medicinal activities like antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, antioxidant and other activities . This suggests that 4-Chloro-6-methoxy-2-(trifluoromethyl)quinazoline and similar compounds could have potential uses in various fields of research and medicine in the future.
Mechanism of Action
Target of Action
A structurally similar compound, n-aryl-2-trifluoromethyl-quinazoline-4-amine, has been reported to target werner (wrn) helicase, a key enzyme involved in dna repair and replication .
Mode of Action
Based on the action of similar compounds, it may interact with its target enzyme, potentially inhibiting its function and leading to changes in cellular processes .
Biochemical Pathways
If it acts similarly to related compounds, it may influence pathways related to dna repair and replication .
Result of Action
Similar compounds have shown antiproliferative activity against certain cancer cell lines .
properties
IUPAC Name |
4-chloro-6-methoxy-2-(trifluoromethyl)quinazoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF3N2O/c1-17-5-2-3-7-6(4-5)8(11)16-9(15-7)10(12,13)14/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FANUSBJPMOUXNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N=C2Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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